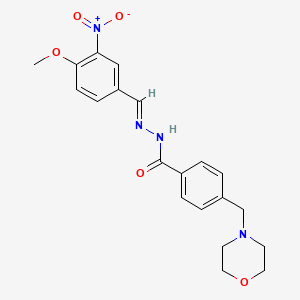![molecular formula C17H19ClN4O B5537053 N'-[(2-chloro-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B5537053.png)
N'-[(2-chloro-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N'-[(2-chloro-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide and similar compounds involves multiple steps, starting from basic heterocyclic compounds such as quinolines and piperidines. For instance, Afzal et al. (2012) described the synthesis of a related compound through the condensation of 2-(piperidin-1-yl)quinoline-3-carbaldehyde with isonicotinic acid hydrazide (INH) in absolute ethanol, establishing its structure through IR, 1H-NMR, 13C-NMR, and mass spectral data (Afzal, O., Bawa, S., Kumar, S., & Tonk, R., 2012).
Molecular Structure Analysis
Molecular structure analysis involves the determination of the spatial arrangement of atoms within a compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly employed. For example, the crystal structure of (E)-N'-(5-chloro-2-hydroxybenzylidene)-2-(quinolin-8-yloxy) acetohydrazide monohydrate was characterized by Jia-ming Li (2009) using X-ray single crystal diffraction analysis, revealing a one-dimensional infinite chain structure formed via hydrogen bonds (Li Jia-ming, 2009).
Chemical Reactions and Properties
The chemical reactions and properties of N'-[(2-chloro-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide derivatives can be diverse, including their reactivity towards various reagents and their behavior in different chemical environments. Studies like those by Saeed et al. (2014) focus on the synthesis and characterization of novel derivatives, providing insight into their potential reactivity and applications (Saeed, A., Abbas, N., Ibrar, A., & Bolte, M., 2014).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for understanding their behavior in various applications. For example, the synthesis and inotropic evaluation of related compounds by Liu et al. (2009) could provide insights into their physical characteristics and how these may influence their biological activity or suitability for specific applications (Liu, Ji-Yong et al., 2009).
Applications De Recherche Scientifique
Chemical Synthesis and Characterization
One study focused on the synthesis of a compound through the condensation of 2-(piperidin-1-yl)quinoline-3-carbaldehyde with isonicotinic acid hydrazide, establishing its structure through IR, 1H-NMR, 13C-NMR, and mass spectral data, indicating its potential as a chemical building block for further modifications and applications in various fields (Afzal et al., 2012).
Optical Chemosensors
N'-[(2-chloro-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide derivatives have been utilized as chemosensors. For instance, a derivative demonstrated high selectivity toward Zn2+ in aqueous media, showing significant potential for monitoring intracellular Zn2+ levels, important for biological and environmental monitoring applications (Wu et al., 2018).
Corrosion Inhibition
Research into the application of acetohydrazide derivatives, including those related to N'-[(2-chloro-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide, has shown promise in corrosion inhibition for mild steel in acidic environments. This highlights its utility in protecting industrial materials and infrastructure (Yadav et al., 2015).
Anticancer Activity
Further investigation into the compound's derivatives has revealed anticancer properties. For example, derivatives have shown to reduce cell viability in various cancer cell lines, including neuroblastoma and breast adenocarcinoma, indicating the potential of these compounds as therapeutic agents (Bingul et al., 2016).
Molecular Structure and NLO Properties
Studies on the molecular structure and nonlinear optical (NLO) properties of hydrazones related to N'-[(2-chloro-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide suggest potential applications in optical device technologies, such as optical limiters and switches, due to their effective third-order susceptibility and optical power limiting behavior (Naseema et al., 2010).
Orientations Futures
Propriétés
IUPAC Name |
N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-2-piperidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O/c18-17-14(10-13-6-2-3-7-15(13)20-17)11-19-21-16(23)12-22-8-4-1-5-9-22/h2-3,6-7,10-11H,1,4-5,8-9,12H2,(H,21,23)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXOZJDHYGYGOOS-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)NN=CC2=CC3=CC=CC=C3N=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)CC(=O)N/N=C/C2=CC3=CC=CC=C3N=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(1E)-(2-chloroquinolin-3-yl)methylene]-2-piperidin-1-ylacetohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B5536975.png)

![4-nitrobenzyl [2-(1H-indol-3-yl)ethyl]carbamate](/img/structure/B5537006.png)
![methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-chlorobenzoate](/img/structure/B5537028.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-chlorophenyl)acrylamide](/img/structure/B5537038.png)
![4-ethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5537044.png)
![2-allyl-9-quinoxalin-2-yl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5537049.png)


![3-isobutyl-N-methyl-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}-5-isoxazolecarboxamide](/img/structure/B5537067.png)
![N-[(3S*,4R*)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5537073.png)
![4-acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5537081.png)

![3-[5-(4-nitrophenyl)-2-furyl]-1-phenyl-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B5537086.png)